Pentafluorophenyl pyridine-4-carboxylate

Catalog No.
S715525
CAS No.
360574-34-1
M.F
C12H4F5NO2
M. Wt
289.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl pyridine-4-carboxylate

CAS Number

360574-34-1

Product Name

Pentafluorophenyl pyridine-4-carboxylate

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate

Molecular Formula

C12H4F5NO2

Molecular Weight

289.16 g/mol

InChI

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H

InChI Key

SECUXNAZTVWKIT-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Pentafluorophenyl pyridine-4-carboxylate (CAS: 360574-34-1), also known as pentafluorophenyl isonicotinate, is a pre-activated, bench-stable electrophile utilized to install pyridine-4-carbonyl (isonicotinyl) groups onto primary and secondary amines [1]. As a premium acylating agent, it circumvents the poor organic solubility and challenging activation kinetics of free isonicotinic acid. By leveraging the electron-withdrawing properties of the pentafluorophenyl (PFP) leaving group, this compound delivers a superior balance of hydrolytic stability and aminolysis reactivity compared to traditional N-hydroxysuccinimide (NHS) esters [2]. This makes it a critical procurement choice for advanced bioconjugation workflows, polymer functionalization, and the reproducible synthesis of complex supramolecular metal-coordinating ligands.

Attempting to substitute this pre-formed PFP ester with generic isonicotinic acid using in situ carbodiimide activation (e.g., DCC or EDC) frequently fails due to the formation of unreactive N-acylurea byproducts and the inherent poor solubility of the parent acid in organic solvents[1]. While isonicotinoyl chloride is a theoretical alternative, it is highly moisture-sensitive, generates corrosive HCl gas, and degrades rapidly under atmospheric conditions, complicating scale-up and storage [2]. Furthermore, the closest in-class substitute, the NHS ester of isonicotinic acid, suffers from rapid competitive hydrolysis in mixed aqueous-organic media, leading to incomplete conversions, higher stoichiometric requirements, and complex downstream purifications that inflate overall process costs.

Hydrolytic Stability Profile vs. NHS Esters

PFP esters demonstrate a significantly lower susceptibility to base-catalyzed and aqueous hydrolysis compared to their NHS counterparts. In comparative stability studies in aqueous acetonitrile, PFP esters proved approximately 6-fold more stable than NHS esters, maintaining their structural integrity over extended periods [1]. This resistance to hydrolysis ensures that the active ester remains available for the desired aminolysis reaction rather than degrading into the parent isonicotinic acid.

Evidence DimensionHydrolytic stability in aqueous/organic media
Target Compound Data~6-fold greater hydrolytic half-life
Comparator Or BaselineNHS esters
Quantified Difference600% increase in hydrolytic stability
ConditionsAqueous acetonitrile mixtures

Allows for highly efficient coupling in mixed solvent systems or ambient conditions without requiring massive stoichiometric excesses of the active ester.

Aminolysis Reactivity and Conversion Efficiency

Despite their higher stability against water, PFP esters exhibit superior reactivity toward primary, secondary, and even less nucleophilic aromatic amines compared to NHS esters. When utilized in polymer functionalization and complex macrocycle synthesis, PFP esters achieve quantitative conversion where NHS esters stall [1]. This high aminolysis rate ensures that precious or sterically hindered amine substrates are fully acylated without the need for harsh heating or extended reaction times.

Evidence DimensionAminolysis conversion rate
Target Compound DataQuantitative conversion with primary/secondary amines
Comparator Or BaselineNHS esters (incomplete conversion with hindered/secondary amines)
Quantified DifferenceSuperior reaction kinetics and broader amine scope
ConditionsPost-polymerization modification and macrocycle acylation

Guarantees complete functionalization of high-value or sterically hindered amine precursors, reducing the need for complex chromatographic separations.

Benchtop Shelf-Life vs. Acid Chlorides

Acid chlorides are notoriously unstable, with a half-life of approximately 24 hours when stored under air, decomposing completely within 72 hours. In stark contrast, pentafluorophenyl esters are highly crystalline, bench-stable solids that resist atmospheric moisture degradation for months [1]. This eliminates the requirement for strict inert-atmosphere glovebox handling and prevents the spontaneous generation of HCl, which can degrade acid-sensitive substrates during coupling.

Evidence DimensionBenchtop stability under atmospheric conditions
Target Compound DataBench-stable solid (months/years shelf life)
Comparator Or BaselineAcid chloride (half-life ~24 hours, complete decomposition in 72h)
Quantified DifferenceOrders of magnitude longer shelf life
ConditionsNeat storage under atmospheric air

Drastically reduces procurement waste and simplifies laboratory handling protocols by eliminating the need for glovebox storage.

Avoidance of N-Acylurea Rearrangement

Direct coupling of isonicotinic acid using DCC is plagued by the well-documented rearrangement of the intermediate O-acylurea into an unreactive N-acylurea, drastically reducing the yield of the desired amide. Utilizing the pre-formed pentafluorophenyl isonicotinate entirely bypasses this intermediate, providing a clean, direct acylation pathway that routinely delivers >90% yields of the target amide without the generation of difficult-to-remove urea byproducts [1].

Evidence DimensionAcylation pathway efficiency and byproduct formation
Target Compound DataDirect acylation (>90% yield, no urea byproducts)
Comparator Or BaselineIn situ DCC coupling (significant N-acylurea rearrangement)
Quantified DifferenceElimination of N-acylurea byproducts and improved isolated yields
ConditionsAmide bond formation in organic solvents

Streamlines downstream purification by avoiding urea byproducts, which is critical for scaling up pharmaceutical intermediates and pure materials.

Synthesis of Supramolecular Ligands and MOF Linkers

Ideal for quantitatively attaching pyridine-4-coordinating groups to complex macrocycles (e.g., rotaxanes, porphyrins) where excess reagents or harsh coupling conditions would degrade the core structure [1].

Post-Polymerization Modification

The preferred reagent for reacting with amine-containing polymer backbones to create metal-binding or stimuli-responsive materials, leveraging the compound's high aminolysis-to-hydrolysis ratio to ensure complete functionalization [2].

Bioconjugation in Mixed Media

Highly suited for labeling peptides or biomolecules with an isonicotinyl tag for subsequent transition-metal coordination, where the reagent must survive aqueous buffer conditions long enough to react cleanly with target amines [2].

XLogP3

2.8

Wikipedia

Pentafluorophenyl pyridine-4-carboxylate

Dates

Last modified: 08-15-2023

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